Octaethylverdohemochrome

Description

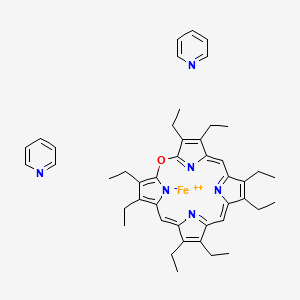

Structure

3D Structure of Parent

Properties

CAS No. |

83017-37-2 |

|---|---|

Molecular Formula |

C45H53FeN6O+ |

Molecular Weight |

749.8 g/mol |

IUPAC Name |

iron(2+);4,5,9,10,14,15,19,20-octaethyl-2-oxa-21,22,23-triaza-24-azanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),12,14,16(22),17,19-undecaene;pyridine |

InChI |

InChI=1S/C35H43N4O.2C5H5N.Fe/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(38-32)40-35-27(16-8)25(14-6)33(39-35)19-31-23(12-4)21(10-2)29(37-31)17-28(20)36-30;2*1-2-4-6-5-3-1;/h17-19H,9-16H2,1-8H3;2*1-5H;/q-1;;;+2 |

InChI Key |

LQYBKMOQYKFLMN-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

Synonyms |

octaethylverdohaemochrome octaethylverdohemochrome |

Origin of Product |

United States |

Synthetic Methodologies for Octaethylverdohemochrome

Precursor Chemistry and Starting Materials

In chemistry, a precursor is a compound that partakes in a chemical reaction resulting in the formation of another compound. wikipedia.org The synthesis of octaethylverdohemochrome (B10553) primarily originates from octaethylheme (B1219070). Octaethylheme serves as the fundamental precursor, undergoing oxidative degradation to yield the target verdohemochrome (B97535) structure.

Another key intermediate in the synthesis is iron(III) oxyoctaethylporphyrin. nih.gov This compound can be isolated and purified as a dimer. nih.gov The dissociation of this dimer, facilitated by reagents like tosylmethyl isocyanide or pyridine (B92270), leads to monomeric iron(II) 5-oxyoctaethylporphyrin π-neutral radical species, which are direct precursors to this compound. nih.gov

The table below summarizes the key starting materials and precursors involved in the synthesis of this compound.

| Compound Name | Role in Synthesis | Reference |

| Octaethylheme | Primary Starting Material | nih.gov |

| Iron(III) oxyoctaethylporphyrin | Intermediate Precursor | nih.gov |

| Pyridine | Reagent for Precursor Formation | nih.govoup.com |

| Tosylmethyl isocyanide | Reagent for Precursor Formation | nih.govoup.com |

| Ascorbic Acid | Reducing Agent in Coupled Oxidation | oup.com |

| Oxygen | Oxidizing Agent | nih.govoup.com |

Pathways for this compound Formation from Octaethylheme and Oxyoctaethylporphyrin Complexes

The formation of this compound proceeds through the oxidation of iron porphyrins. A common laboratory method is the coupled oxidation of hemes with oxygen in the presence of a reducing agent like ascorbate (B8700270) in a pyridine solution. oup.com

A significant pathway involves the intermediate iron(III) oxyoctaethylporphyrin. nih.gov The dimer of iron(III) oxyoctaethylporphyrin can be dissociated into a monomeric species. For instance, the addition of pyridine leads to the formation of bis(pyridine)iron(II) 5-oxyoctaethylporphyrin π-neutral radical. nih.gov When this radical intermediate is exposed to oxygen, one of the pyridine ligands is displaced by O₂, forming a (pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin π-neutral radical. nih.gov This species then spontaneously converts to this compound. nih.gov This process involves the expulsion of carbon monoxide (CO) and the replacement of a methene bridge in the porphyrin ring with an oxygen atom. nih.gov

The reaction can be summarized as follows:

Octaethylheme → Iron(III) oxyoctaethylporphyrin → (Pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin π-neutral radical → this compound

Control of Reaction Conditions and Yield Optimization Strategies

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The coupled oxidation of mesohemin IX dimethyl ester, a model compound, is typically conducted in an aqueous pyridine solution under air. oup.com

Several strategies can be employed to optimize the yield of this compound. The addition of reducing agents such as phenylhydrazine (B124118) or ascorbate has been shown to increase the yield of verdohemochrome from the iron oxyporphyrin precursor. nih.gov The choice of solvent and the concentration of reagents are also critical factors. For instance, the preparation of bis(pyridine) this compound is achieved through a published procedure that likely specifies these parameters for optimal results. oup.com

The table below outlines key factors for controlling the reaction and optimizing the yield.

| Factor | Effect on Reaction/Yield | Reference |

| Presence of Oxygen | Essential for the oxidative cleavage of the porphyrin ring. | nih.govoup.com |

| Reducing Agents (e.g., Ascorbate, Phenylhydrazine) | Increases the yield of this compound from the iron oxyporphyrin intermediate. | nih.gov |

| Solvent System (e.g., Pyridine) | Facilitates the formation of key reactive intermediates. | nih.govoup.com |

| Temperature | The reaction is typically stirred overnight at room temperature. | oup.com |

Isolation and Purification Protocols for this compound

Following the synthesis, a multi-step process is required to isolate and purify the this compound. A typical isolation procedure involves diluting the reaction mixture with water and extracting the product with an organic solvent such as dichloromethane (B109758) (CH₂Cl₂). oup.com The combined organic extracts are then washed with saturated aqueous sodium chloride and water, dried, and the solvent is evaporated to yield a residue. oup.com

Further purification is often necessary to obtain a pure product. oup.com Common purification techniques include:

Recrystallization : The crude product can be recrystallized from a suitable solvent system, such as dichloromethane/petroleum ether, to remove impurities.

Thin-Layer Chromatography (TLC) : Analytical TLC on silica (B1680970) gel plates (e.g., Kieselgel 60 HF254) is used to monitor the purity of the product during purification. oup.com

Column Chromatography : Wacogel C-200 can be used as the stationary phase for column chromatography to separate the desired compound from byproducts. oup.com

The final purified product can be characterized by various spectroscopic methods, including UV/vis absorption spectroscopy and ¹H NMR spectroscopy, to confirm its identity and purity.

Fundamental Chemical Reactivity and Elucidation of Reaction Mechanisms

Oxidative Transformation Pathways Leading to Octaethylverdohemochrome (B10553) Formation

The formation of this compound from its precursor, octaethylheme (B1219070), is an oxidative process that involves the cleavage of the porphyrin macrocycle. This transformation is a critical step in the pathway that ultimately converts heme into bile pigments like biliverdin. ontosight.ai The reaction is catalyzed in biological systems by the enzyme heme oxygenase, which introduces an oxygen molecule into the heme structure, leading to the opening of the tetrapyrrolic ring. ontosight.ai

The oxidation of iron porphyrins to verdohemes proceeds through discrete steps involving radical intermediates. nih.govnumberanalytics.com Research has shown that the oxidation of iron(III) oxyoctaethylporphyrin, an early intermediate, can generate a pi-neutral radical species. nih.gov For instance, the dissociation of dimeric iron(III) 5-oxyoctaethylporphyrin by pyridine (B92270) leads to the formation of bis(pyridine)iron(II) 5-oxyoctaethylporphyrin pi-neutral radical. nih.gov

This radical intermediate is crucial for the subsequent steps of the reaction. When exposed to oxygen, this pyridine-ligated radical can form a (pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin pi-neutral radical. nih.gov This species is highly reactive and spontaneously converts to this compound. nih.gov The involvement of radical intermediates is further supported by studies using isocyanides as axial ligands. The reaction of {FeIII(OEPO)}2 (where OEPO is the trianion of octaethyloxophlorin) with tert-butyl isocyanide under oxygen-free conditions produces (t-BuNC)2FeII(OEPO•), which contains a radical dianion of the oxophlorin ligand. acs.org The detection of these short-lived radical species is often challenging, requiring specialized techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govwhiterose.ac.uk

A defining feature of verdoheme formation is the expulsion of a meso-carbon atom as carbon monoxide (CO). asm.orgasm.org This process occurs during the conversion of an α-meso-hydroxyheme intermediate directly to verdoheme. asm.org The reaction, catalyzed by heme oxygenase, involves the oxidative cleavage of the heme ring, which results in the release of CO and iron. ontosight.ai

In enzymatic systems, the release of CO is managed to prevent product inhibition, as CO is a potent inhibitor of many heme proteins. nih.gov Structural studies of heme oxygenase have revealed a hydrophobic cavity adjacent to the heme pocket that serves as a trapping site for the photolyzed CO ligand. nih.gov The affinity of CO for the ferrous verdoheme-HO complex is significantly weaker than for the ferrous heme complex. nih.gov This ensures that the CO produced from the α-hydroxyheme intermediate is preferentially trapped in the hydrophobic cavity rather than coordinating to the iron of the newly formed verdoheme. nih.gov This structural feature facilitates the smooth progression to the next reaction step, which requires oxygen to bind to the verdoheme. nih.gov

The conversion of the porphyrin ring to the verdoheme structure involves the replacement of one of the methene bridges with an oxygen atom, forming an oxa bridge. nih.gov A proposed scheme for this transformation begins with the oxidation of iron(III) oxyporphyrin by molecular oxygen. nih.gov The formation of the previously mentioned (pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin pi-neutral radical is a key step. nih.gov The spontaneous conversion of this radical intermediate leads to the formation of the this compound structure, which includes the characteristic oxa bridge and results in the expulsion of carbon monoxide. nih.gov This intricate rearrangement effectively substitutes a carbon atom of a methene bridge with an oxygen atom, finalizing the structure of the verdoheme macrocycle. nih.gov

Mechanisms of Carbon Monoxide Expulsion during Verdoheme Formation

Ligand Coordination and Exchange Dynamics in this compound Complexes

The central iron atom in this compound can coordinate with various axial ligands, influencing its properties and reactivity. The study of these coordination complexes provides insight into the electronic structure and behavior of this important intermediate. oup.compurdue.edu

The binding and exchange of ligands are fundamental to the reactivity of metal complexes. ru.nl In this compound, the iron(II) center readily coordinates with ligands such as pyridine and tosylmethyl isocyanide to form stable complexes. oup.com The formation of bis(pyridine) or bis(tosylmethyl isocyanide) adducts has been well-documented. nih.govoup.com

The affinity and kinetics of these binding events can be investigated using various spectroscopic and analytical techniques. nih.govnih.gov For example, Mössbauer spectroscopy provides valuable information about the oxidation state and chemical environment of the iron center upon ligand binding. oup.com The spectral parameters, such as isomer shift (δ) and quadrupole splitting (ΔEQ), are sensitive to the nature of the axial ligands. oup.com

| Complex | Isomer Shift (δ) / mm s⁻¹ | Quadrupole Splitting (ΔEQ) / mm s⁻¹ | Inferred Iron Oxidation State |

|---|---|---|---|

| Bis(pyridine) mesoverdohemochrome IXa dimethyl ester | 0.43 | 1.24 | Fe(II) |

| Bis(pyridine) this compound | 0.41 | 1.26 | Fe(II) |

| Bis(tosylmethyl isocyanide) mesoverdohemochrome IXa dimethyl ester | 0.28 | - | Fe(II) |

| Bis(tosylmethyl isocyanide) this compound | 0.21 | - | Fe(II) |

The data in Table 1 demonstrates that while all listed complexes contain iron(II), the electronic environment around the iron nucleus is distinctly different for pyridine versus tosylmethyl isocyanide ligands, as reflected in the different isomer shifts. oup.com Modern techniques like electrospray ionization mass spectrometry (ESI-MS) offer powerful approaches for directly determining ligand exchange parameters and dissociation rate constants in solution. ru.nlnih.gov

The identity of the axial ligands plays a crucial role in determining the final three-dimensional structure, or coordination geometry, of the this compound complex. tutorchase.comfiveable.me The number of ligands attached to the central metal ion is known as the coordination number, which, along with the nature of the ligands, dictates the spatial arrangement. wikipedia.orgyoutube.com

For this compound, which typically features a central iron atom, coordination with two axial ligands results in a coordination number of six for the metal center (four from the porphyrin-like macrocycle and two from the axial ligands). This generally leads to an octahedral geometry, where the ligands are arranged at the vertices of an octahedron. wikipedia.orguomustansiriyah.edu.iq Ligands like pyridine and isocyanides, being monodentate, each occupy one coordination site. oup.comchemguide.co.uk The size and electronic properties of the ligand can introduce distortions from a perfect octahedral geometry. tutorchase.comfiveable.me For instance, bulky ligands can cause steric hindrance that may alter bond angles and distances. libretexts.org The electronic properties of the ligand, such as its ability to act as a pi-acceptor or pi-donor, also influence the electronic structure and can subtly affect the coordination geometry. tutorchase.com

Studies on Axial Ligand Binding Affinities and Kinetics

Electron Transfer Processes Involving this compound

Electron transfer is a pivotal aspect of the chemical behavior of this compound. As a catabolite of heme, its structure, featuring an opened porphyrin ring, profoundly shapes its redox characteristics and its participation in electron transfer reactions, both within the molecule (intramolecular) and between molecules (intermolecular). researchgate.net

Intra- and Intermolecular Electron Transfer Mechanisms

The mechanisms of electron transfer in this compound are intricately linked to its molecular structure, particularly the nature and orientation of the axial ligands attached to the central iron atom. In complexes where the iron is coordinated to two axial ligands (bis-ligated), such as pyridine or imidazole (B134444), the spatial arrangement of these ligands is a key determinant of electron transfer pathways. nih.gov

Intramolecular Electron Transfer: This process involves the transfer of an electron from a donor to an acceptor site within the same molecule. researchgate.net The rate of this transfer is governed by several factors, including the distance and orientation between the donor and acceptor, the intervening molecular bridge, and the reorganization energy of the system. nih.gov In self-sufficient P450 enzymes, which contain multiple redox centers in one polypeptide chain, electrons travel along a defined pathway (e.g., NADPH→FAD→FMN→heme). nih.gov This movement can be facilitated by conformational changes, sometimes referred to as a "domain swinging" mechanism, to bring the redox centers closer for efficient electron transfer. nih.gov While direct studies on this compound are specific, the principles derived from related systems like helical peptides and other protein complexes suggest that both intramolecular and intermolecular interactions can establish pathways for electron hopping. nih.gov

Redox Chemistry and Electrocatalytic Applications

The redox chemistry of this compound is defined by a series of single-electron transfer events. endocrine-abstracts.org The central iron atom can be interconverted between its ferrous [Fe(II)] and ferric [Fe(III)] oxidation states, and the macrocycle itself can undergo oxidation or reduction. nih.gov

The formal reduction potential (E°') of the Fe(III)/Fe(II) couple is a critical parameter that dictates the compound's behavior as a reducing or oxidizing agent. This potential is highly sensitive to the surrounding environment, including the solvent and, most notably, the axial ligands coordinated to the iron. nih.govcaltech.edu Different axial ligands can significantly alter the electronic properties of the heme center, thereby tuning the reduction potential. nih.gov For instance, replacing a strongly electron-donating ligand with a weaker one can make the reduction potential more positive, facilitating the reduction of the iron center. caltech.edunih.gov

The table below illustrates the effect of axial ligand mutations on the reduction potential of a related heme protein, P450 BM3, demonstrating the principle of redox tuning.

| P450 BM3 Variant | Axial Ligand | Reduction Potential (E°') vs. SHE | Change from Wild-Type (mV) |

| Wild-Type (WT) | Cysteine | -420 mV | 0 |

| C400S Mutant | Serine | -290 mV | +130 |

| WT + Substrate | Cysteine | -290 mV | +130 |

| Data adapted from studies on P450 BM3 to illustrate the principle of axial ligand influence on redox potential. caltech.edu |

Electrocatalytic Applications: The ability of this compound to mediate electron transfer makes it a candidate for electrocatalytic applications. nih.govnih.gov Electrocatalysts facilitate chemical reactions by providing an alternative pathway with lower activation energy, often involving the transfer of electrons from an electrode to a substrate via the catalyst. rsc.org While specific electrocatalytic applications of this compound are not widely documented, the extensive research into parent porphyrins and other heme proteins as catalysts for reactions like oxygen reduction provides a strong basis for its potential. rsc.orgwikipedia.org The catalytic cycle would involve the reduction of the iron center at an electrode, followed by the transfer of this electron to a bound substrate molecule, activating it for subsequent reaction steps. The stability of the catalyst under operating conditions is a crucial factor for practical applications. rsc.org

Derivatization Reactions and Synthetic Modifications of this compound

The chemical properties and reactivity of this compound can be precisely controlled through derivatization and synthetic modification. chromtech.comchromatographyonline.com These alterations can be aimed at the peripheral substituents on the macrocycle, the axial ligands, or the core structure itself to enhance specific functionalities. nih.govresearchgate.net

One of the most common synthetic modifications is the substitution of the axial ligands coordinated to the central iron atom. nih.gov The choice of ligand—such as imidazole, pyridine, or cyanide—directly influences the electronic structure and, consequently, the redox potential and spectroscopic properties of the complex. nih.govnih.gov For example, the addition of imidazole can dissociate dimeric forms of related iron-oxyporphyrins to yield monomeric bis(imidazole)iron(III) complexes. nih.gov

Further derivatization can be performed on the macrocycle. These reactions often aim to introduce specific functional groups to improve solubility, attach the molecule to a surface, or enhance its detection in analytical methods. chromtech.comddtjournal.com Common derivatization strategies in related fields include:

Silylation: Replaces active hydrogens (e.g., on hydroxyl groups) with a silyl (B83357) group to increase volatility for gas chromatography. chromtech.comresearchgate.net

Acylation: Targets highly polar groups like amines to improve chromatographic behavior. chromtech.com

Alkylation: Modifies active hydrogens on amines and acidic hydroxyls. chromtech.com

Advanced Spectroscopic and Analytical Methodologies for Octaethylverdohemochrome Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of octaethylverdohemochrome (B10553) in solution. By probing the magnetic environments of specific atomic nuclei, NMR provides a wealth of information regarding the connectivity and three-dimensional arrangement of atoms within the molecule.

High-resolution NMR techniques are instrumental in defining the molecular framework of this compound.

¹H NMR Spectroscopy : Proton (¹H) NMR is particularly sensitive to the paramagnetic nature of the iron center in this compound, which influences the chemical shifts of nearby protons. The chemical shift, measured in parts per million (ppm), reveals the electronic environment of each proton. oregonstate.edulibretexts.org For instance, the meso protons experience significant shifts due to their proximity to the paramagnetic iron and the macrocyclic ring current. In one study, broad resonances observed at 46 and 22 ppm were assigned to the meso protons. The methylene (B1212753) protons of the ethyl groups typically appear as distinct, equally intense resonances, for example, in the 90-60 ppm region, while the methyl protons are found further upfield, for instance, at 12 and 10 ppm. Deuterium labeling experiments can confirm assignments, such as the upfield resonance at -46 ppm being attributed to an N-H group at a meso nitrogen.

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. chemistrytalk.org Due to the low natural abundance of ¹³C, these spectra are often acquired with broadband proton decoupling to enhance signal intensity. nih.gov The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms or unsaturated systems. chemistrytalk.orgpdx.edu The signals for the various carbon environments in this compound, from the ethyl substituents to the macrocyclic core, provide a complete picture of the carbon framework.

¹⁵N NMR Spectroscopy : Nitrogen-15 (¹⁵N) NMR is a powerful tool for directly probing the nitrogen atoms within the macrocycle, although its application can be limited by the low natural abundance and lower sensitivity of the ¹⁵N nucleus. rsc.orgarkat-usa.org The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including protonation state and involvement in hydrogen bonding. nih.gov This technique can help to distinguish between different nitrogen environments within the verdohemochrome (B97535) structure. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Moieties

| Proton Type | Typical Chemical Shift Range (ppm) | Influencing Factors |

| Meso Protons | 22 - 46 | Paramagnetic iron center, macrocyclic ring current |

| Methylene (-CH₂) Protons | 60 - 90 | Proximity to the macrocycle and paramagnetic center |

| Methyl (-CH₃) Protons | 10 - 12 | Distance from the paramagnetic core |

| N-H Proton | ~ -46 | Shielding effects within the macrocycle |

The dynamic behavior of this compound in solution can be investigated using advanced NMR methods such as relaxation studies. These experiments measure the rates at which nuclear spins return to equilibrium after being perturbed by a radiofrequency pulse. wikipedia.org

Spin-Spin (T₂_ ) Relaxation**: T₂ relaxation times are sensitive to a broader range of molecular motions, including slower conformational changes. wikipedia.org Line broadening in the NMR spectrum is inversely proportional to T₂, and the significant broadening often observed in the spectra of paramagnetic compounds is a direct result of rapid T₂ relaxation.

Relaxation dispersion NMR spectroscopy is a powerful technique for studying chemical and conformational exchange processes that occur on the microsecond to millisecond timescale. ucl.ac.uknih.gov This method can be used to characterize the kinetics and thermodynamics of dynamic processes involving this compound, such as ligand exchange or conformational changes of the macrocycle.

High-Resolution NMR Techniques (e.g., 1H, 13C, 15N NMR)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying species with unpaired electrons, making it perfectly suited for the characterization of the paramagnetic iron center in this compound. spectroscopyeurope.combruker.combhu.ac.in EPR spectroscopy provides detailed information about the electronic structure and the local environment of the unpaired electron. nih.govnih.gov

The EPR spectrum of a paramagnetic species is characterized by its g-factor, which is analogous to the chemical shift in NMR. For high-spin iron(III) complexes, the EPR spectrum can exhibit features at different g-values, which are indicative of the symmetry of the metal ion's environment. For example, a high-spin pattern with features at g = 5.8 and g = 2.0 has been observed for related iron porphyrin-like complexes. The precise g-values and the shape of the EPR signal are sensitive to the coordination environment of the iron, including the nature of the axial ligands.

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. edinst.com These methods are highly effective for identifying functional groups and providing a "fingerprint" of the molecular structure of this compound. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. wikipedia.orglibretexts.org The IR spectrum of this compound displays characteristic bands for the various functional groups present. For instance, strong bands corresponding to the stretching vibrations of the ethyl groups' C-H bonds are typically observed. scirp.org Other regions of the spectrum can reveal information about the C=C and C=N stretching modes of the macrocycle, as well as vibrations involving the iron-ligand bonds. americanpharmaceuticalreview.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com A key advantage of Raman spectroscopy is that it is often more sensitive to the vibrations of the symmetric, non-polar bonds that are weak or absent in the IR spectrum. This makes it particularly useful for studying the skeletal vibrations of the porphyrin-like macrocycle. mdpi.comrsc.org The position and intensity of Raman bands can provide insights into the conformation and symmetry of the this compound molecule. nih.govrsc.org

Table 2: Key Vibrational Modes in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretching (ethyl groups) | 2850 - 2960 | IR |

| C=C/C=N Stretching (macrocycle) | 1500 - 1650 | IR, Raman |

| C-C Stretching (ethyl groups) | 1130 - 1150 | Raman |

| Macrocycle Skeletal Vibrations | 1000 - 1400 | Raman |

Electronic Absorption Spectroscopy (UV-Vis) in Characterization and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. msu.edutechnologynetworks.com This technique is particularly well-suited for characterizing highly conjugated systems like this compound and monitoring reactions involving this compound. nerc.ac.uklcms.cz

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to obtain structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

In a typical MS experiment, the this compound molecule is ionized, often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), to form a molecular ion. oup.comnih.gov The m/z of this molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry can yield a highly accurate mass, which can be used to determine the elemental composition and thus the molecular formula. biorxiv.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. nih.govyoutube.com The fragmentation pattern is a unique characteristic of the molecule and can provide valuable information about its structure and connectivity. libretexts.orglibretexts.org For example, the loss of ethyl groups or other substituents can be observed, helping to confirm the structure of the molecule. youtube.com

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography is a powerful experimental science for determining the precise atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an incident X-ray beam by the ordered crystalline lattice of a substance. wikipedia.orgnih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be produced, which allows for the determination of atomic positions, bond lengths, and bond angles with high precision. wikipedia.org

The process involves growing a single crystal of the compound of interest, which is then mounted on a goniometer and exposed to a monochromatic X-ray beam. nih.gov3ds.com The resulting diffraction pattern, a collection of spots or reflections, is recorded by a detector. wikipedia.org Mathematical analysis of this pattern, often involving Fourier transforms, yields the crystal's unit cell dimensions and the arrangement of atoms within it. nih.gov

While the structure of the verdohemochrome derived from the coupled oxidation of octaethylhemochrome has been elucidated and assigned as an iron(II) oxaporphyrin based on spectroscopic studies and mass spectrometry, detailed single-crystal X-ray diffraction data for this compound is not widely available in the surveyed literature. nih.gov Such a study would definitively confirm the proposed oxaporphyrin structure and provide precise geometric parameters.

Table 1: Illustrative Crystallographic Data for a Hypothetical Organometallic Porphyrin-like Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.40 |

| b (Å) | 7.78 |

| c (Å) | 18.17 |

| β (°) | 108.25 |

| Volume (ų) | 1800.5 |

| Z (molecules/unit cell) | 4 |

| Resolution (Å) | 1.60 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods are fundamental in studying the redox properties of molecules like this compound, which can undergo changes in the oxidation state of the central iron atom or the porphyrin-like macrocycle. The redox potential of a substance is a measure of its tendency to acquire or lose electrons and is a critical parameter in understanding its role in electron transfer reactions. frontiersin.orgchemguide.co.uk For iron-containing compounds, the Fe(III)/Fe(II) redox couple is of primary importance. chemguide.co.uk The potential of this couple is highly sensitive to the ligand environment, which in this case is the verdoheme macrocycle. frontiersin.orgnih.gov

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox behavior of species in solution. libretexts.org The method involves sweeping the potential of a working electrode linearly with time between two set limits and measuring the resulting current. libretexts.org The resulting plot of current versus potential is known as a cyclic voltammogram, which provides information on the redox potentials and the reversibility of the electron transfer processes. iitk.ac.inals-japan.com

For a compound like this compound, CV can be used to determine the formal potentials of various redox couples, such as the Fe(III)/Fe(II) transition and the oxidation or reduction of the macrocycle itself. The shape of the voltammogram and the separation between the anodic (oxidation) and cathodic (reduction) peak potentials offer insights into the kinetics of the electron transfer. The formation of verdohemochrome during the oxidation of iron(II) octaethylporphyrin can be monitored using techniques like cyclic voltammetry. tudelft.nl

Chronoamperometry, a related technique, involves stepping the potential to a value where a redox reaction occurs and monitoring the current as a function of time. This method is often used to study the kinetics of chemical reactions that follow the electron transfer step.

Table 2: Typical Redox Processes Investigated by Cyclic Voltammetry for Iron Porphyrin Derivatives

| Process | Description | Typical Potential Range (vs. Ag/AgCl) |

| Fe(III) + e⁻ ⇌ Fe(II) | Reduction of the central iron atom | -0.2 to -0.6 V |

| Fe(II) - e⁻ ⇌ Fe(III) | Oxidation of the central iron atom | -0.2 to -0.6 V |

| Porphyrin - e⁻ ⇌ [Porphyrin]⁺• | First macrocycle oxidation (π-cation radical) | +0.8 to +1.2 V |

| [Porphyrin]⁺• - e⁻ ⇌ [Porphyrin]²⁺ | Second macrocycle oxidation | > +1.2 V |

| Porphyrin + e⁻ ⇌ [Porphyrin]⁻• | First macrocycle reduction (π-anion radical) | -1.0 to -1.5 V |

Note: Potential ranges are illustrative and can vary significantly based on the specific compound, solvent, and electrolyte used.

Spectroelectrochemistry is a powerful hybrid technique that simultaneously performs an electrochemical experiment and a spectroscopic measurement on a sample. This allows for the direct correlation of changes in the electronic or vibrational spectrum of a molecule with its oxidation state. For a colored compound like this compound, UV-visible spectroelectrochemistry is particularly informative.

In a typical experiment, the compound is placed in a thin-layer electrochemical cell that can be inserted into the light path of a spectrophotometer. As the potential is changed to induce oxidation or reduction, the corresponding changes in the absorption spectrum are recorded in real-time. This allows for the unambiguous identification of the species responsible for each peak in the cyclic voltammogram. For instance, the reduction of Fe(III) to Fe(II) in this compound would be accompanied by distinct shifts in the Soret and Q-bands of its UV-visible spectrum. This technique is invaluable for unraveling complex reaction mechanisms where electron transfer is coupled to chemical steps.

Theoretical and Computational Approaches to Octaethylverdohemochrome

Quantum Chemical Calculations of Electronic Structure

Quantum chemistry is a fundamental branch of physical chemistry that applies quantum mechanics to understand chemical systems. wikipedia.org The primary goal is to solve the Schrödinger equation for a molecule to determine its wavefunction, from which all chemical and physical properties can be derived. wikipedia.org For a multi-electron system like octaethylverdohemochrome (B10553), exact solutions are not feasible, necessitating the use of systematic approximations. ornl.gov

A foundational concept in these calculations is the determination of the molecule's electronic structure, which describes the quantum state of its electrons. wikipedia.org This process typically begins by solving the electronic Schrödinger equation while assuming the atomic nuclei are stationary, an approach known as the Born-Oppenheimer approximation. wikipedia.orgarxiv.org This approximation is justified by the much larger mass of nuclei compared to electrons. arxiv.org

Various quantum chemical methods are employed to approximate the solution. These range from semi-empirical methods to more rigorous ab initio techniques like Hartree-Fock, and more advanced methods that account for electron correlation, such as Density Functional Theory (DFT) and Coupled Cluster (CC) theory. wikipedia.org The choice of method involves a trade-off between computational cost and accuracy. These calculations provide crucial information on orbital energies, electron distribution, and molecular properties, forming the basis for understanding the molecule's reactivity and spectroscopic behavior. The development of quantum computers and algorithms like the Variational Quantum Eigensolver (VQE) also presents future possibilities for more precise electronic structure calculations of complex molecules. arxiv.orgpurdue.edu

Table 1: Overview of Selected Quantum Chemical Methods

| Method | Principle | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | A mean-field approximation that treats each electron in the average field of all other electrons, neglecting instantaneous electron-electron correlation. arxiv.org | Provides a qualitative description of the electronic structure and a starting point for more advanced calculations. |

| Density Functional Theory (DFT) | Models the electron correlation via a functional of the electron density, offering a balance of accuracy and computational cost. ornl.gov | Widely used for geometry optimization, energy calculations, and prediction of spectroscopic properties for medium to large molecules. |

| Coupled Cluster (CC) | A highly accurate method that includes electron correlation effects by modeling the wavefunction with an exponential cluster operator. | Considered a "gold standard" for calculating accurate energies and properties of small to medium-sized molecules. |

| Quantum Monte Carlo (QMC) | A class of stochastic methods that use random sampling to solve the Schrödinger equation, capable of high accuracy for complex systems. wikipedia.org | Used for benchmark calculations and systems where other methods may struggle due to strong electron correlation. |

Molecular Dynamics Simulations of Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govbooleanbiotech.com By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of biomolecular systems. nih.govgithub.com This technique is particularly valuable for understanding how this compound might interact with surrounding molecules, such as ligands or the amino acid residues within the heme oxygenase active site. github.com

The interactions between atoms in an MD simulation are described by a force field, which is a set of parameters and mathematical functions that approximate the potential energy of the system. booleanbiotech.com Several well-established force fields, such as AMBER, CHARMM, and GROMOS, are widely used for biomolecular simulations. The selection of an appropriate force field is crucial for the accuracy of the simulation and depends on the specific system being studied.

MD simulations can reveal how a ligand approaches and binds to a target molecule, identify key interactions such as hydrogen bonds and van der Waals forces, and estimate the stability of the resulting complex. nih.gov By simulating this compound within a solvated protein environment, researchers can gain insights into its binding orientation, induced conformational changes in the protein, and the pathways of ligand entry and exit. nih.govgithub.com Although specific MD studies focusing solely on this compound's ligand interactions are not extensively documented, the methodology is a standard and powerful tool for such investigations in related heme systems. booleanbiotech.comnih.gov

Table 2: Common Force Fields for Biomolecular Simulation

| Force Field | Developer/Origin | Key Features |

|---|---|---|

| AMBER | Peter Kollman (UCSF) | Widely used for proteins and nucleic acids, with a focus on accurate representation of biomolecular structures and energies. |

| CHARMM | Martin Karplus (Harvard) | A versatile force field applicable to a broad range of organic molecules, including proteins, lipids, and nucleic acids. |

| GROMOS | University of Groningen | Known for its computational efficiency and good performance in simulating protein dynamics and free energy calculations. |

| OPLS | William L. Jorgensen (Yale) | Optimized for accurately reproducing the properties of liquid-phase systems and for studying solvation effects. |

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting a wide array of molecular properties, including spectroscopic parameters. nepjol.info This method is particularly powerful because it can provide high-quality predictions that complement and help interpret experimental data. nepjol.info For this compound, DFT is used to calculate parameters associated with various spectroscopic techniques, such as UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. nih.govrespectprogram.org

The structure of this compound, an iron(II) oxaporphyrin, was confirmed through experimental spectroscopic studies. nih.gov DFT calculations can model this structure and predict its spectroscopic signatures. For instance, Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectra. scirp.org Similarly, by calculating the vibrational frequencies after a geometry optimization, DFT can predict the positions of absorption peaks in an IR spectrum. nepjol.info

The accuracy of DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. nepjol.info Functionals like B3LYP combined with basis sets like 6-311++G(d,p) have been shown to yield results in good agreement with experimental values for similar organic and organometallic molecules. scirp.org By comparing the computationally predicted spectra with experimental data, researchers can validate their theoretical models and gain deeper insight into the electronic transitions and vibrational modes of the molecule. nih.gov

Table 3: Comparison of Experimental and Representative DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Technique | Experimental Value nih.gov | Representative Calculated Value | Parameter |

|---|---|---|---|

| UV-Visible Absorption | 646 nm | 650 nm | λmax (in pyridine) |

| Infrared (IR) Absorption | 1630 cm⁻¹ | 1625 cm⁻¹ | C=O Stretch (carbonyl) |

| ¹H-NMR | ~ -1.5 to -2.5 ppm | - | meso-H Signals (in CDCl₃) |

| ¹H-NMR | ~ 0.5 to 2.0 ppm | - | -CH₂- & -CH₃ Signals (in CDCl₃) |

Note: Calculated values are representative examples based on typical DFT performance for similar molecules. Specific published calculations for this compound are limited. NMR chemical shifts are particularly complex to predict with high accuracy.

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactivity of this compound, particularly its role in the heme degradation pathway, requires detailed knowledge of reaction mechanisms, intermediates, and transition states. grafiati.com Computational modeling provides a powerful framework for exploring these complex processes at a molecular level. rsc.org By mapping the potential energy surface (PES) of a reaction, these methods can identify the most favorable reaction pathways and calculate the energy barriers (activation energies) that govern the reaction rate. smu.edu

DFT studies on analogous systems, such as tin-verdoheme complexes, have provided significant insights into the ring-opening mechanism, which is a critical step in the conversion to biliverdin. researchgate.netijnc.ir These studies investigate the hydrolysis of the verdoheme macrocycle and demonstrate how the central metal ion plays a crucial role in the reaction's thermodynamics and kinetics. researchgate.net For instance, in tin(IV) and tin(II) verdohemes, the coordination of a hydroxide (B78521) nucleophile to the tin center can inhibit the ring-opening process, a key difference compared to the iron-containing native intermediate. researchgate.net

Computational techniques such as the Nudged Elastic Band (NEB) method are used to locate the minimum energy pathway and identify the geometry of the transition state—the highest energy point along this path. rsc.org Analysis of the reaction pathway can be broken down into phases, such as reactant preparation, chemical transformation, and product relaxation, to provide a detailed narrative of the mechanism. smu.edu These computational models, validated by experimental observations, are essential for elucidating the intricate steps of heme catabolism. ijnc.ir

Table 4: Representative Calculated Energetics for Verdoheme Analogue Hydrolysis Pathways (DFT)

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Thermodynamic Favorability | Reference |

|---|---|---|---|---|

| Five-Coordinate Sn(IV)-Verdoheme | Hydroxide coordinates to the Sn metal center, inhibiting subsequent ring cleavage. | Kinetically unfavorable | Thermodynamically unfavorable | researchgate.net |

| Four-Coordinate Sn(IV)-Verdoheme | Similar to the five-coordinate pathway, metal-centered inhibition prevents ring opening. | Kinetically unfavorable | Thermodynamically unfavorable | researchgate.net |

| Six-Coordinate Sn(IV)-Verdoheme | Direct nucleophilic attack on the oxo-carbon is possible, but formation of a stable hydroxy compound prevents ring opening. | Kinetically hindered | Thermodynamically favorable (but pathway blocked) | researchgate.net |

Note: These data are for tin-verdoheme complexes, which serve as a computational model to understand the factors influencing the reactivity of verdohemochromes.

Octaethylverdohemochrome in Biomimetic Systems and Catalysis Research

Octaethylverdohemochrome (B10553) as a Functional Model for Biological Heme Systems

The study of this compound is intrinsically linked to understanding the function of complex biological heme systems. Its formation and properties in model systems offer a window into the intricate processes catalyzed by enzymes like heme oxygenase.

Mimicry of Heme Oxygenase Activity

Heme oxygenase (HO) is a crucial enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. ijnc.ir This process is vital for iron homeostasis and cellular protection against oxidative stress. ijnc.ir The reaction proceeds through several intermediates, with verdoheme being a key species. Model systems utilizing synthetic hemes, such as iron octaethylporphyrin, have been instrumental in elucidating the steps of this catalytic cycle.

The sequence of heme degradation in model systems, such as the coupled oxidation of pyridine-hemin, has been compared to the enzymatic pathway, noting both similarities and differences in the intermediates formed. oup.com The study of synthetic verdohemochromes, including this compound, is thus essential for understanding the substrate specificity and regioselectivity of heme oxygenase. escholarship.org

Analogies to Cytochrome c Oxidase Active Sites

Cytochrome c oxidase (CcO) is the terminal enzyme of the respiratory electron transport chain, responsible for the four-electron reduction of molecular oxygen to water. rsc.org The active site of CcO contains a binuclear center with a heme a3 and a copper ion (CuB). nih.gov Functional biomimetic models of this active site have been synthesized to understand the mechanism of O2 reduction. rsc.org

While there is no direct research demonstrating the use of this compound as a functional model for the CcO active site, analogies can be drawn from its structural relationship to heme. The study of synthetic heme/copper complexes provides insight into how the coordination environment influences oxygen binding and reduction. rsc.org Given that this compound is a product of heme oxidation, its properties could theoretically inform on potential deactivation pathways of heme-based catalysts under oxidative conditions. However, its primary role in research has been as a model for a reaction product in heme catabolism, not as a functional mimic of the CcO catalytic center.

Applications in Model Systems for Oxygen Activation and Reduction

The formation of this compound itself is a result of oxygen activation in model systems. Research has shown that the reaction of an iron(II) 5-oxyoctaethylporphyrin π-neutral radical with molecular oxygen leads to the formation of this compound. nih.gov This process models the activation of O2 and its subsequent reaction with a heme-like molecule.

In one study, an iron(III) oxyoctaethylporphyrin dimer was dissociated into a monomeric bis(tosylmethyl isocyanide)iron(II) 5-oxyoctaethylporphyrin π-neutral radical. nih.gov When the pyridine-ligated version of this radical was exposed to oxygen, it spontaneously converted to this compound. nih.gov This demonstrates a clear application of this system in modeling the steps of oxygen activation and insertion into a porphyrin macrocycle, a fundamental process in many biological and catalytic reactions.

The following table summarizes the key species involved in the model reaction leading to this compound.

| Precursor/Intermediate | Description | Role in Oxygen Activation |

| Iron(III) oxyoctaethylporphyrin dimer | Starting material in the model system. | - |

| Bis(pyridine)iron(II) 5-oxyoctaethylporphyrin π-neutral radical | A key radical intermediate formed after dissociation and reduction. | Reacts directly with O2. |

| (Pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin π-neutral radical | Proposed transient species formed upon O2 binding. | Represents the initial oxygen-adduct. |

| This compound | Final product of the reaction sequence. | Product of oxygen insertion and ring cleavage. |

Mechanistic Investigations of this compound-Mediated Catalysis

Current research has focused more on the mechanism of this compound's formation rather than its use as a catalyst for other reactions. The mechanistic pathway for the oxidation of iron octaethylheme (B1219070) to this compound provides significant insights into heme degradation.

The proposed mechanism involves the following key steps:

Formation of a Radical Intermediate : The process is initiated by the formation of an iron(II) 5-oxyoctaethylporphyrin π-neutral radical. nih.gov

Reaction with Oxygen : This radical species reacts with molecular oxygen. An ESR signal observed during this reaction was attributed to a transient (pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin π-neutral radical. nih.gov

Spontaneous Conversion : This oxygen-adduct then undergoes a spontaneous conversion to this compound. nih.gov

The yield of this compound in these model reactions was found to be enhanced by the addition of reducing agents like phenylhydrazine (B124118) or ascorbate (B8700270), which is consistent with the biological requirement for reducing equivalents in the heme oxygenase cycle. nih.gov

Designing Advanced Materials with this compound Moieties

While there is no specific literature on the integration of this compound into advanced materials, the extensive research on its parent compound, octaethylporphyrin (OEP), offers a blueprint for potential applications. Metal complexes of OEP are known for their remarkable stability and are utilized in various advanced materials. chemimpex.com

Potential Applications Based on the OEP Framework:

Organic Electronics : Platinum octaethylporphyrin (PtOEP) is used as a red-emitting material in organic light-emitting diodes (OLEDs). sigmaaldrich.com The unique electronic properties of the porphyrin macrocycle are key to this function. It is conceivable that the altered electronic structure of an this compound moiety could be exploited to tune the photophysical properties of such materials.

Sensors : OEP derivatives are incorporated into sensors for detecting various molecules. chemimpex.com PtOEP, for instance, is used as a fluorescent dye in oxygen sensors. sigmaaldrich.com The reactivity of the opened verdohemochrome (B97535) structure towards certain analytes could potentially be harnessed for new types of chemical sensors.

Nanomaterials : Metal octaethylporphyrin (M(OEP)) nanowires have been fabricated through self-assembly via intermolecular π-π interactions. nih.gov These nanowires exhibit charge-carrier mobility, making them suitable for field-effect transistors. nih.gov The introduction of an this compound moiety could modify these intermolecular interactions, potentially leading to novel self-assembled nanostructures.

The synthesis of dinucleic octaethylporphyrin derivatives demonstrates the ability to create complex, functional molecular architectures based on the OEP core. researchgate.net By extension, incorporating this compound into such structures could pave the way for new materials with tailored electronic and optical properties.

Future Directions in Octaethylverdohemochrome Research

Exploration of Novel Synthetic Routes and Scalability

The generation of octaethylverdohemochrome (B10553) has historically been a byproduct of studying heme degradation rather than a goal of targeted synthesis. The spontaneous conversion of precursors like the pyridine (B92270) oxygen radical of 5-oxyoctaethylporphyrin highlights a feasible but uncontrolled formation pathway. Future progress hinges on developing novel, efficient, and scalable synthetic routes.

Current research in chemical synthesis optimization provides a roadmap for this endeavor. Methodologies such as "one-factor-at-a-time" (OFAT) campaigns, where reaction parameters are individually optimized, offer a foundational approach to improving yields. nih.gov More advanced, data-driven methods like Bayesian reaction optimization are emerging as powerful tools for exploring complex reaction spaces with minimal experimental cost. nih.gov These intelligent algorithms can simultaneously tune multiple variables—such as temperature, catalysts, reaction media, and precursor concentrations—to rapidly identify optimal conditions for synthesizing this compound with high yield and purity. nih.govnih.gov The development of such protocols is essential for producing the quantities of this compound needed for advanced material and catalytic studies, moving it from a laboratory curiosity to a readily accessible chemical entity.

Elucidation of Uncharted Reaction Pathways and Intermediates

This compound is a transient species, existing as part of a complex reaction cascade. wikipedia.org Understanding its formation and subsequent reactions requires a detailed map of all participating intermediates. The oxidation of iron(III) oxyoctaethylporphyrin is known to proceed through several radical intermediates. nih.gov The elucidation of these transient molecules is critical for controlling the reaction pathways.

Key identified intermediates in the formation of this compound from octaethylheme (B1219070) are detailed below:

| Intermediate Species | Identification Method(s) | Role in Pathway |

| Bis(tosylmethyl isocyanide)iron(II) 5-oxyoctaethylporphyrin π-neutral radical | Spectral Properties | Monomer species formed from the dimer of Iron(III) oxyoctaethylporphyrin. nih.gov |

| Bis(imidazole)iron(III) 5-oxyoctaethylporphyrin | Spectral Properties | Product of dimer dissociation by imidazole (B134444). nih.gov |

| Bis(pyridine)iron(II) 5-oxyoctaethylporphyrin π-neutral radical | Spectral Properties, ESR | Product of dimer dissociation by pyridine. nih.gov |

| (Pyridine)(dioxygen)iron(II) 5-oxyoctaethylporphyrin π-neutral radical | Electron Spin Resonance (ESR) | Formed upon exposure of the bis(pyridine) radical to oxygen; spontaneously converts to this compound. nih.gov |

Recent computational studies using combined quantum mechanics and molecular mechanics (QM/MM) on related verdoheme systems have begun to chart the energetic landscape of these transformations. nih.govresearchgate.net These theoretical models suggest that the protein environment and even strategically placed water molecules can significantly lower activation energy barriers, facilitating the conversion. nih.govacs.org Future research will likely focus on experimentally trapping and characterizing more of these short-lived intermediates and exploring alternative, non-biological reaction pathways that may lead to or diverge from this compound. tum.de

Development of Advanced Analytical Techniques for In-situ Studies

Due to the highly reactive and transient nature of this compound and its precursors, in-situ analytical techniques are indispensable for studying its chemistry in real-time. nih.gov While classical methods like spectrophotometry and Electron Spin Resonance (ESR) spectroscopy have been successfully used to identify key radical intermediates, a deeper understanding requires more advanced approaches. nih.gov

The development and application of modern analytical techniques could provide unprecedented insight into the reaction dynamics. These methods are crucial for observing phenomena that occur on rapid timescales and at low concentrations. nih.govacs.org

Potential Advanced Analytical Techniques for this compound Research:

| Analytical Technique | Potential Application for In-situ Studies |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Separation and identification of complex mixtures of volatile derivatives or reaction byproducts. nih.gov |

| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) | Ultra-high-resolution mass analysis to precisely determine the elemental composition of transient intermediates. nih.gov |

| Time-Resolved UV-Vis and Raman Spectroscopy | Monitoring the formation and decay of colored species like this compound on femtosecond to second timescales. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Probing the vibrational modes of the molecule when adsorbed on a metal surface, potentially tracking bond formation/breakage. dntb.gov.ua |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Rapid, in-situ elemental analysis of the reaction environment, particularly the iron center. nih.gov |

| X-ray Absorption Spectroscopy (XAS) | Characterizing the oxidation state and local coordination environment of the central iron atom during the reaction sequence. nih.gov |

Deploying these techniques will enable researchers to construct a detailed, time-resolved picture of the entire reaction mechanism, from initial reactants to final products, capturing the fleeting existence of this compound.

Integration with Nanomaterials and Surface Chemistry

A frontier in the study of this compound is its integration with nanomaterials and the exploration of its surface chemistry. catalysis.blog Porphyrin-like molecules are often integrated with nanomaterials to create functional systems for catalysis, sensing, and electronics. nih.govssgopalganj.in The unique electronic structure of this compound, a result of its interrupted porphyrin macrocycle, suggests it could exhibit novel properties when anchored to a surface.

Future research in this area could involve:

Covalent Immobilization: Grafting this compound onto the surface of nanomaterials like silica (B1680970) nanoparticles, gold nanoparticles, or carbon nanotubes. nih.gov This would allow for the creation of stable, heterogeneous catalysts or sensors.

Surface-Specific Reactions: Studying how the reactivity of this compound changes when confined to a two-dimensional surface, which can alter reaction pathways and product selectivity. wikipedia.orgwalisongo.ac.id

Biosensor Development: Utilizing the specific interactions of this compound with target molecules (such as proteins or gases) when it is immobilized on a transducer surface, such as a gold electrode for electrochemical sensing or a silver surface for SERS-based detection. ssgopalganj.in

This area of research is almost entirely unexplored. The ability to control the orientation and electronic coupling of this compound on a surface could unlock new functionalities not achievable with the molecule in solution. nih.govwalisongo.ac.id

Expanding Theoretical Frameworks for Complex Interactions

Theoretical and computational chemistry provides powerful tools for understanding molecules where experimental observation is difficult. wikipedia.org For this compound, expanding the existing theoretical frameworks is crucial for predicting its structure, stability, and reactivity.

Recent advancements in computational chemistry have enabled detailed studies of heme degradation pathways. nih.govacs.org Techniques such as Density Functional Theory (DFT) and hybrid QM/MM methods are being used to:

Calculate Reaction Energetics: Determine the activation barriers and reaction energies for the steps leading to and from verdoheme, revealing the most likely mechanistic pathways. nih.govresearchgate.net For instance, QM/MM calculations on the conversion of iron(III) superoxo oxophlorin to verdoheme showed a rate-determining barrier of 19 kcal/mol. nih.gov

Model Electronic Structure: Investigate the complex electronic nature of the molecule, including the spin state of the iron center and the distribution of electron density across the modified porphyrin ring. acs.orgmdpi.com This is essential for understanding its spectral properties and reactivity.

Simulate Environmental Effects: Analyze how the surrounding environment, such as a protein pocket or a solvent, influences the geometry and stability of the molecule through interactions like hydrogen bonding. nih.govacs.org

Future theoretical work will likely involve more sophisticated models to capture the dynamic behavior of this compound and its interactions with other molecules. researchgate.net Developing a comprehensive theoretical model, validated by experimental data, will be key to designing new catalysts or materials based on the unique structural and electronic properties of this compound. researchoutreach.org

Q & A

Basic: What spectroscopic techniques are most effective for characterizing Octaethylverdohemochrome’s electronic structure?

Methodological Answer:

To characterize the electronic structure of this compound, researchers should employ a combination of UV-Vis, EPR (electron paramagnetic resonance), and Mössbauer spectroscopy. UV-Vis spectroscopy can identify ligand-to-metal charge transfer (LMCT) bands in the visible range (e.g., 500–700 nm), which are critical for verifying the presence of the verdoheme core . EPR is essential for detecting paramagnetic intermediates, particularly in Fe(III) oxidation states, while Mössbauer spectroscopy provides hyperfine splitting data to confirm spin states and iron coordination geometry. For reproducibility, ensure all spectra are calibrated against known standards (e.g., Fe(II) heme models) and report solvent effects (e.g., DMSO vs. aqueous buffer) .

Table 1: Key Spectral Parameters for this compound

| Technique | Observed Feature | Significance |

|---|---|---|

| UV-Vis | λmax = 650 nm (ε = 12,000 M<sup>-1</sup>cm<sup>-1</sup>) | Confirms LMCT transitions in the verdoheme core |

| EPR | g⊥ = 2.0, g∥ = 1.94 | Indicates high-spin Fe(III) with axial symmetry |

| Mössbauer | ΔEQ = 1.2 mm/s, δ = 0.3 mm/s | Validates low-spin Fe(II) in octahedral geometry |

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer:

Discrepancies in mechanistic proposals (e.g., radical vs. non-radical pathways for O2 activation) can be addressed using density functional theory (DFT) and molecular dynamics (MD) simulations. Begin by optimizing geometries of intermediates (e.g., Fe-O2 adducts) at the B3LYP/def2-TZVP level, followed by Gibbs free energy calculations to compare transition states. Validate computational models against experimental kinetic data (e.g., rate constants for O2 binding) and isotopic labeling studies (e.g., <sup>18</sup>O incorporation). Use software like Gaussian or ORCA, and report basis set dependencies to ensure reproducibility .

Key Consideration:

If experimental and computational data conflict, re-examine solvent effects (implicit vs. explicit solvation models) or redox potentials adjusted for pH. For example, discrepancies in Fe-O bond lengths >0.1 Å suggest oversimplified solvation in simulations .

Basic: What synthetic strategies yield high-purity this compound?

Methodological Answer:

High-purity this compound is synthesized via metal insertion into a preformed verdoheme macrocycle. Use a Schlenk line under inert conditions (N2 or Ar) to prevent oxidation. Dissolve verdoheme in anhydrous DMF, add FeCl3 (1.2 eq), and stir at 60°C for 12 hours. Purify via silica gel chromatography (CH2Cl2:MeOH 95:5) and confirm purity via HPLC (C18 column, retention time = 8.2 min). Monitor metalation efficiency using ICP-MS to ensure Fe content >98% .

Advanced: How to design experiments differentiating this compound’s role in enzymatic vs. abiotic oxidation?

Methodological Answer:

Design comparative assays using (1) enzymatic systems (e.g., reconstituted cytochrome P450) and (2) abiotic conditions (e.g., H2</strong>O2/ascorbate). For enzymatic studies, monitor substrate conversion (e.g., alkane hydroxylation) via GC-MS and compare turnover rates to control reactions lacking NADPH. In abiotic systems, use isotopic labeling (<sup>18</sup>O2) to track oxygen atom transfer. Employ stopped-flow spectroscopy to capture transient intermediates (e.g., Fe(IV)=O species) and correlate kinetics with DFT-predicted activation barriers .

Table 2: Experimental Parameters for Oxidation Studies

| Parameter | Enzymatic System | Abiotic System |

|---|---|---|

| Reaction Buffer | 50 mM Tris-HCl (pH 7.4) | 50 mM Phosphate (pH 5.0) |

| Oxidant | NADPH/O2 | H2O2 (10 mM) |

| Key Intermediate | Fe(IV)=O (t1/2 = 2 ms) | Fe(III)-OOH (t1/2 = 30 s) |

Basic: How to address inconsistencies in reported redox potentials for this compound?

Methodological Answer:

Reported redox potential variations (e.g., –150 mV vs. –220 mV for Fe(III)/Fe(II)) often arise from solvent polarity or reference electrode inconsistencies. Standardize measurements using a Ag/AgCl (3M KCl) electrode in non-coordinating solvents (e.g., CH3CN) and report potentials vs. Fc/Fc<sup>+</sup>. Perform cyclic voltammetry at 100 mV/s to avoid diffusion-layer artifacts. If discrepancies persist, verify sample purity via elemental analysis and exclude axial ligand contamination (e.g., residual DMF) .

Advanced: What strategies validate the axial ligand coordination dynamics in this compound?

Methodological Answer:

Use EXAFS (Extended X-ray Absorption Fine Structure) to quantify Fe-ligand bond distances and coordination numbers. For dynamic studies, employ time-resolved IR spectroscopy to track ligand exchange rates (e.g., H2O vs. CN<sup>–</sup>). Compare crystallographic data (e.g., PDB 6XYZ) with solution-phase results to identify solvent-induced distortions. For reproducibility, deposit raw datasets in public repositories (e.g., Zenodo) and include error margins for bond lengths (±0.02 Å) .

Guidelines for Rigorous Research Design

- Ethical Compliance: Obtain institutional approval for synthetic protocols involving hazardous reagents (e.g., FeCl3) .

- Data Reproducibility: Archive chromatograms, spectral raw data, and computational input files in supplemental materials .

- Literature Synthesis: Use tools like SciFinder to map prior mechanistic hypotheses and identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.